BenchChemオンラインストアへようこそ!

N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide

P2X₃ antagonist regioisomerism pharmacophore geometry

This compound is the definitive procurement choice for P2X3/P2X2/3 screening cascades. Its para-(1H-tetrazol-1-yl)benzamide configuration aligns with the preferred Roche patent pharmacophore (US 7,981,914; US 8,476,457). Ortho- or meta-tetrazole regioisomers are NOT functionally equivalent and risk >10-fold potency loss. The unsubstituted 1H-tetrazole (pKa ≈4.5–5.0) is a validated carboxylic acid bioisostere for SPR/ITC/X-ray studies. N-Methylation blocks N-glucuronidation/N-oxidation—critical for accurate microsomal/hepatocyte intrinsic clearance benchmarking. Procure the des-methyl analog separately as an experimental comparator.

Molecular Formula C17H14N6O
Molecular Weight 318.33 g/mol
Cat. No. B4511608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H14N6O
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C17H14N6O/c1-22-10-9-14-15(3-2-4-16(14)22)19-17(24)12-5-7-13(8-6-12)23-11-18-20-21-23/h2-11H,1H3,(H,19,24)
InChIKeyILFDOADQCYPEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide Procurement Guide: Core Identity and Comparator Landscape


N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide (CAS 1282097-60-2) is a synthetic heterocyclic compound of molecular formula C₁₇H₁₄N₆O and molecular weight 318.33 g/mol, characterized by a 1-methylindole core linked via an amide bond to a para-(1H-tetrazol-1-yl)benzamide moiety . The compound belongs to a family of tetrazole-substituted arylamides claimed in Roche Palo Alto patents as antagonists of P2X₃ and P2X₂/₃ purinergic receptors, a target class implicated in genitourinary, pain, and inflammatory disorders [1]. Among structurally related analogs, regioisomeric variants (ortho- and meta-tetrazole attachment), tetrazole substituent modifications (5-methyl vs. unsubstituted 1H), and indole N-substitution differences (N-H vs. N-methyl) define the comparator space within which procurement decisions must be evaluated .

Why Generic Substitution of N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide Is Not Scientifically Justified


Close structural analogs of N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide differ in at least one critical molecular feature—tetrazole regioisomerism (ortho, meta, or para attachment to the benzamide ring), tetrazole C-substitution (1H vs. 5-methyl), or indole N-substitution (N-H vs. N-methyl)—each of which independently modulates hydrogen-bonding geometry, conformational preference, and target-binding pharmacophore alignment [1][2]. The para-(1H-tetrazol-1-yl)benzamide configuration places the acidic tetrazole N-H (pKa ≈ 4.5–5.0, a well-established carboxylic acid bioisostere) at a fixed distance and vector relative to the indole amide, a spatial relationship known to be critical for P2X₃/P2X₂/₃ antagonist potency based on the Roche patent family SAR [3][4]. Even conservative modifications—such as shifting the tetrazole from the para to the ortho position or methylating the tetrazole C5—can abrogate or substantially alter receptor binding, as demonstrated across multiple indole-tetrazole chemotypes where positional isomerism drove >10-fold changes in biological activity [5]. Therefore, generic substitution without explicit, assay-matched comparative data carries a high risk of functional non-equivalence.

Quantitative Evidence Guide: Head-to-Head Differentiation of N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide vs. Closest Analogs


Para-Tetrazole Regioisomerism Confers Distinct P2X₃/P2X₂/₃ Pharmacophore Geometry Relative to Ortho and Meta Analogs

The target compound bears the 1H-tetrazol-1-yl substituent at the para position of the benzamide ring. In the Roche P2X₃/P2X₂/₃ antagonist patent family, the para-substitution pattern is explicitly enumerated as a preferred embodiment, with the tetrazole nitrogen atom positioned to engage the ATP-binding pocket via a hydrogen-bond acceptor interaction [1]. By contrast, the ortho isomer N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide and the meta isomer N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide project the tetrazole at divergent vectors, which across the broader indole-tetrazole chemotype has been associated with >10-fold variation in target engagement in anticancer tubulin polymerization and ER-α binding assays [2][3]. The para geometry is thus non-interchangeable with ortho or meta congeners for applications requiring P2X₃/P2X₂/₃ pharmacophore fidelity.

P2X₃ antagonist regioisomerism pharmacophore geometry

Unsubstituted 1H-Tetrazole vs. 5-Methyl-Tetrazole: Hydrogen-Bond Donor Capacity and Acidity Differentiation

The target compound contains an unsubstituted 1H-tetrazole, which possesses an acidic N-H proton (pKa ≈ 4.5–5.0) capable of serving as a hydrogen-bond donor (HBD) in target binding, functionally mimicking a carboxylic acid [1][2]. The 5-methyl analog N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide lacks this N-H donor; the methyl group replaces the acidic proton, converting the tetrazole from an HBD-capable carboxylic acid bioisostere into a purely hydrogen-bond-accepting (HBA) heterocycle with altered electronic properties . Across the indole-tetrazole anticancer series, the presence or absence of the tetrazole N-H correlated with differential tubulin polymerization inhibitory potency (IC₅₀ 0.34 µM for the most potent N-H-bearing analog vs. reduced or absent activity for C-substituted congeners) [3]. This HBD vs. non-HBD distinction is critical for any target where a tetrazole–Arg/Lys/His salt bridge or hydrogen bond is pharmacophorically required.

tetrazole bioisostere hydrogen-bond donor 5-methyl tetrazole pKa comparison

Indole N-Methylation: Metabolic Stability and CYP450 Liability Differentiation vs. N-H Indole Analogs

The target compound features an N-methyl substituent on the indole ring, blocking the indole N-H that is a known site of oxidative metabolism and phase II glucuronidation [1]. Indoles with a free N-H are susceptible to P450-mediated hydroxylation at the 5- and 6-positions as primary metabolic routes, and the N-H proton itself can undergo direct N-glucuronidation or N-oxidation [1][2]. N-Methylation eliminates these N-H-dependent clearance pathways, which has been shown to improve metabolic stability and oral exposure for multiple indole-containing drug candidates [2]. The des-methyl analog N-(1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide, while structurally simpler, is expected to exhibit higher intrinsic clearance due to the unmasked indole N-H . In the indole-tetrazole anticancer series, N-methylation was consistently employed in the most potent compounds (6a, 6b, 6f), and all three complied with Lipinski, Ghose, Veber, Egan, and Muegge drug-likeness rules without deviation, supporting the pharmacokinetic advantage of the N-methyl substitution pattern [3].

indole N-methylation CYP450 metabolism metabolic stability N-H indole

Predicted Physicochemical Property Profile: cLogP and Topological Polar Surface Area Benchmarking vs. Closest Analogs

The target compound has a molecular weight of 318.33 g/mol, within the optimal Lipinski range (150–500), and its para-tetrazole architecture yields a predicted topological polar surface area (TPSA) and cLogP that balance permeability and solubility . Using standard fragment-based prediction (ChemAxon/XLogP methodology), the para-(1H-tetrazol-1-yl)benzamide motif is expected to yield a cLogP of approximately 2.5–3.0 and a TPSA of approximately 85–95 Ų, placing it within the Veber oral bioavailability space (TPSA < 140 Ų; rotatable bonds ≤ 10) [1]. The 5-methyl-tetrazole analog N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (MW 332.36) has an additional –CH₃ group that increases cLogP by approximately +0.5 log units while eliminating one HBD, shifting the physicochemical profile toward higher lipophilicity and potentially reduced aqueous solubility . The ortho-regioisomer N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide (MW 318.34) shares identical molecular formula but may exhibit altered conformational preferences and intramolecular hydrogen bonding that affect effective TPSA and chromatographic LogP measurements .

cLogP topological polar surface area drug-likeness physicochemical properties

Optimal Research and Procurement Scenarios for N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide Based on Evidence Strength


P2X₃/P2X₂/₃ Antagonist Screening and Lead Optimization Programs

This compound is the appropriate procurement choice for any screening cascade targeting P2X₃ or P2X₂/₃ purinergic receptors, as its para-(1H-tetrazol-1-yl)benzamide configuration aligns with the preferred pharmacophore defined in the Roche patent family (US 7,981,914; US 8,476,457; US 7,595,405). Ortho- or meta-tetrazole regioisomers are not covered as preferred embodiments and cannot be assumed to exhibit comparable P2X₃/P2X₂/₃ antagonist activity [1]. Use in recombinant cell-based calcium flux or electrophysiology assays (e.g., 1321N1 cells expressing human P2X₃) with ATP as agonist at concentrations up to 10 µM is supported by the patent assay context [1][2].

Carboxylic Acid Bioisostere Evaluation and Fragment-Based Drug Design

The unsubstituted 1H-tetrazole (pKa ≈ 4.5–5.0) serves as a validated carboxylic acid bioisostere with comparable acidity, hydrogen-bonding capacity, and cLogP [3][4]. This compound can be used as a reference standard in biophysical assays (SPR, ITC, X-ray crystallography) to evaluate tetrazole–protein interactions, particularly in Arg-rich binding pockets where the tetrazolate anion engages in bidentate salt bridges. The 5-methyltetrazole analog, lacking the acidic N-H, is not a suitable bioisostere comparator for carboxylic acid replacement studies .

Metabolic Stability and CYP450 Liabilities Assessment of Indole-Tetrazole Chemotypes

The N-methyl substitution on the indole ring blocks N-H-dependent metabolic pathways (N-glucuronidation, N-oxidation) that are operative in the des-methyl N-H indole analog [5][6]. This compound is therefore the appropriate procurement choice for in vitro metabolic stability studies (human/rodent liver microsomes, hepatocyte incubations) where intrinsic clearance of the indole-tetrazole scaffold is being benchmarked. The des-methyl analog should be procured separately as a comparator to experimentally quantify the contribution of indole N-H to total oxidative metabolism [5].

Tubulin Polymerization Reference Standard for Anticancer SAR Studies

While the primary disease indication for this compound class is P2X₃/P2X₂/₃ antagonism, the indole-tetrazole chemotype has demonstrated potent tubulin polymerization inhibitory activity (IC₅₀ = 0.34–0.52 µM for the most active analogs, representing double the potency of combretastatin A-4) [7]. The target compound can serve as a structurally related reference in tubulin polymerization assays to benchmark novel indole-tetrazole hybrids, with the understanding that para-substitution and N-methylation are features shared with the most potent anticancer leads 6a and 6f in the Reddy et al. series [7].

Quote Request

Request a Quote for N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.